5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring with a thiol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Ethanol or water
Catalysts: Acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Disulfides or sulfonic acids
Reduction: Reduced triazole derivatives
Substitution: Alkylated or acylated triazole derivatives
Scientific Research Applications
5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metal protection and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or reactive sites on enzymes, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 1H-1,2,4-triazole-3-thiol
- 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
Uniqueness
5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both an ethyl and a methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
3-ethyl-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3-4-6-7-5(9)8(4)2/h3H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWNVPUZNJSFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397012 | |
Record name | 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4418-57-9 | |
Record name | 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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